2-[1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. The azetidine ring, a four-membered ring containing nitrogen, is likely to introduce strain into the molecule, which could affect its reactivity. The pyridazinone and dimethyl oxazole rings are aromatic and thus likely contribute to the compound’s stability .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present in it. For example, the azetidine ring might be susceptible to ring-opening reactions. The oxazole ring could potentially undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could affect the compound’s polarity and thus its solubility in different solvents .Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c1-12-17(13(2)28-23-12)9-20(27)24-10-16(11-24)25-19(26)7-6-18(22-25)14-4-3-5-15(21)8-14/h3-8,16H,9-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJLUNDUSOUAPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.